molecular formula C32H34N4O6S2 B12448769 N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide

N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide

Cat. No.: B12448769
M. Wt: 634.8 g/mol
InChI Key: VGLAVRDBQLRLSM-UHFFFAOYSA-N
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Description

N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-[(3,5-dimethylphenyl)sulfamoyl]phenyl groups attached to a succinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE typically involves multiple steps, starting with the preparation of the 4-[(3,5-dimethylphenyl)sulfamoyl]phenyl intermediate. This intermediate is then reacted with succinic anhydride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters, ensuring consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the aromatic rings may interact with cellular receptors, modulating signaling pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)AMINO]SULFONYL}PHENYL)SUCCINAMIDE
  • N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL)PENTANEDIAMIDE

Uniqueness

N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE stands out due to its specific combination of sulfonyl and succinamide groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C32H34N4O6S2

Molecular Weight

634.8 g/mol

IUPAC Name

N,N'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]butanediamide

InChI

InChI=1S/C32H34N4O6S2/c1-21-15-22(2)18-27(17-21)35-43(39,40)29-9-5-25(6-10-29)33-31(37)13-14-32(38)34-26-7-11-30(12-8-26)44(41,42)36-28-19-23(3)16-24(4)20-28/h5-12,15-20,35-36H,13-14H2,1-4H3,(H,33,37)(H,34,38)

InChI Key

VGLAVRDBQLRLSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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